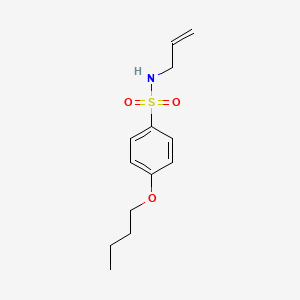

N-allyl-4-butoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-allyl-4-butoxybenzenesulfonamide” is likely a sulfonamide derivative. Sulfonamides are a group of compounds containing a sulfonamide functional group (-S(=O)2-NH2). They are known for their various biological activities, including antibacterial properties .

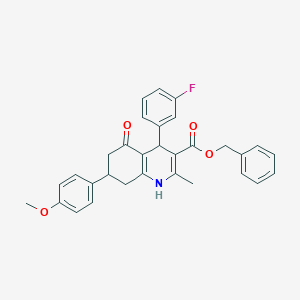

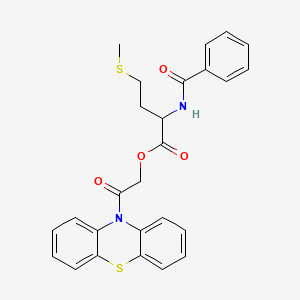

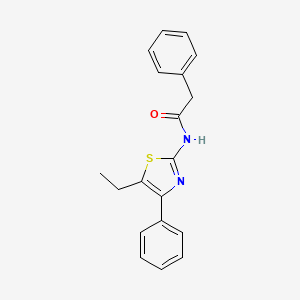

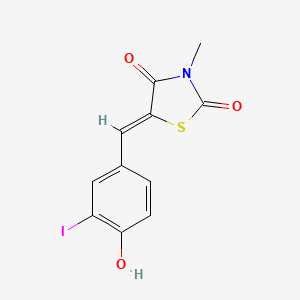

Molecular Structure Analysis

The molecular structure of “N-allyl-4-butoxybenzenesulfonamide” would likely consist of a benzenesulfonamide core with an allyl group (a carbon chain with a double bond) and a butoxy group (a four-carbon chain with an oxygen) attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-allyl-4-butoxybenzenesulfonamide” would depend on its molecular structure. Sulfonamides generally have good solubility in water due to their polar sulfonamide group .Aplicaciones Científicas De Investigación

- The sulfonamide moiety, including N-allyl-4-butoxybenzenesulfonamide, has been widely studied in drug design. Sulfa drugs, which incorporate the sulfonamide group, have found applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral agents .

Drug Design and Medicinal Chemistry

Biomedical Polymers

Safety and Hazards

Direcciones Futuras

The future directions in the research of “N-allyl-4-butoxybenzenesulfonamide” would likely involve further exploration of its biological activities, potential applications, and detailed study of its physical, chemical, and toxicological properties. It could also involve the development of more efficient and environmentally friendly synthesis methods .

Mecanismo De Acción

Target of Action

N-allyl-4-butoxybenzenesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . Sulfonamides, such as this compound, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . .

Mode of Action

Sulfonamides generally work by inhibiting the function of their target enzymes, disrupting essential biochemical processes in the cells .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This disruption can lead to a halt in bacterial growth and replication.

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted in the urine, often in their unchanged form .

Result of Action

Sulfonamides, in general, can lead to the death of bacteria by inhibiting essential biochemical processes .

Propiedades

IUPAC Name |

4-butoxy-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-3-5-11-17-12-6-8-13(9-7-12)18(15,16)14-10-4-2/h4,6-9,14H,2-3,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGQPOMLZHFJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Butoxyphenyl)sulfonyl]prop-2-enylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)

![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)

![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)

![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)